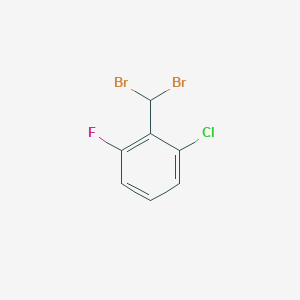
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene (1,2-Dibromo-3-TFM-4-TFMB) is an organobromine compound that is used as a synthetic intermediate in organic chemistry. It has a wide range of applications in scientific research, from drug synthesis to materials science.
Scientific Research Applications
1,2-Dibromo-3-TFM-4-TFMB has a wide range of applications in scientific research. It is used as a synthetic intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used in the preparation of nanomaterials, such as carbon nanotubes, as well as in the synthesis of polymers and other materials. In addition, it can be used in the manufacture of semiconductors and other electronic components.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-TFM-4-TFMB is not fully understood. However, it is believed that the bromine atoms in the molecule can form strong bonds with other molecules, allowing it to act as a catalyst in various reactions. In addition, the trifluoromethyl groups can reduce the reactivity of the molecule, allowing for more precise control of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dibromo-3-TFM-4-TFMB are not well understood. However, it is believed to be non-toxic and non-mutagenic. It is also believed to have low volatility, meaning that it is unlikely to cause any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,2-Dibromo-3-TFM-4-TFMB in laboratory experiments is its ability to act as a catalyst in various reactions. This allows for more precise control of the reaction and can lead to higher yields and better product purity. However, it is important to note that the bromine atoms can be toxic and must be handled with caution. In addition, the trifluoromethyl groups can reduce the reactivity of the molecule, which can lead to lower yields.
Future Directions
For research include exploring its potential as a catalyst in drug synthesis, as well as exploring its potential applications in materials science, nanotechnology, and semiconductor manufacturing. In addition, further research could be conducted on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Synthesis Methods
1,2-Dibromo-3-TFM-4-TFMB can be synthesized via a two-step process, starting with the reaction of 4-bromo-3-trifluoromethylbenzene and 1,2-dibromoethane to form 1,2-dibromo-3-trifluoromethoxy-4-trifluoromethylbenzene, followed by a reductive amination reaction with a secondary amine such as 2-aminoethanol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-100°C, depending on the reactants used.
properties
IUPAC Name |
1,2-dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6O/c9-4-2-1-3(7(11,12)13)6(5(4)10)17-8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAYINMPSPFDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














